2-Bromo-2-methylpropanal

Catalog No.
S667061
CAS No.
13206-46-7
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropanal

Researchers aiming to construct quaternary carbon centers face challenges with undesired enolization and self-condensation. 2-Bromo-2-methylpropanal provides a sterically hindered α-bromo aldehyde that prevents these side reactions, ensuring clean product formation. • Faster nucleophilic substitution kinetics vs. chloro analog, reducing process time. • Ideal ATRP initiator: yields polymers with terminal aldehyde and low polydispersity. • Enables high-yield Hantzsch thiazole synthesis with no enolization byproducts. Supplied with ≥97% purity, ready for immediate shipment.

CAS Number

13206-46-7

Product Name

2-Bromo-2-methylpropanal

IUPAC Name

2-bromo-2-methylpropanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3

InChI Key

KLTWFFAVGWWIKL-UHFFFAOYSA-N

SMILES

CC(C)(C=O)Br

Synonyms

2-BROMO-2-METHYL-PROPIONALDEHYDE

Canonical SMILES

CC(C)(C=O)Br

The exact mass of the compound 2-Bromo-2-methylpropanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

2-Bromo-2-methylpropanal (CAS 13206-46-7) is a bifunctional organic compound featuring both an aldehyde group and a tertiary α-bromo substituent. Its core utility in synthesis stems from the gem-dimethyl group at the alpha-position, which provides significant steric hindrance. This structural feature is critical for directing reaction pathways, preventing common side reactions such as enolization and self-condensation, and enabling the construction of quaternary carbon centers. [REFS-1, REFS-2]

Procurement Fit

Bifunctional C4 building block with orthogonal aldehyde and tertiary alkyl bromide reactivity
Free-radical chain propagation promoter for anti-Markovnikov hydrobromination studies
Organometallic precursor — tin(II) enolate generation for cross-aldol synthesis workflows

Selecting a closely related analog, such as the corresponding chloro-compound or a less substituted α-bromo aldehyde, can lead to significant process failures. Substituting bromide for chloride fundamentally alters reaction kinetics due to differences in leaving group ability, impacting throughput and reaction time. [1] Furthermore, removing the gem-dimethyl group eliminates steric protection, increasing the likelihood of undesired self-condensation, polymerization, and reduced regioselectivity, which complicates purification and lowers the yield of the target molecule. [2]

Substitution Risk

Substitute Considered
Why It May Not Transfer
Substitute
2-Bromoisobutyryl bromide (CAS 20769-85-1)
Risk
Acyl bromide undergoes rapid exothermic hydrolysis with water or alcohols; aldehyde functionality absent, limiting sequential transformations
Substitute
N-Bromosuccinimide (NBS)
Risk
Stoichiometric bromine atom source for allylic/benzylic bromination; does not function as a catalytic radical chain propagation promoter
Substitute
tert-Butyl bromide (2-bromo-2-methylpropane)
Risk
Lacks carbonyl group entirely — eliminates enolate formation, reductive amination, and all aldehyde-dependent reactivity pathways

Faster Nucleophilic Substitution vs. Chloro-Analog

The carbon-bromine bond is significantly more reactive in nucleophilic substitution reactions than a carbon-chlorine bond. This is due to bromide being a superior leaving group compared to chloride, which is a direct consequence of its lower basicity (pKa of conjugate acid HBr is ~-8.7 vs. ~-6.3 for HCl). [1] This fundamental property results in substantially faster reaction rates in processes where cleavage of the carbon-halogen bond is the rate-determining step, such as in S_N1 reactions or certain organometallic preparations. [2]

Evidence DimensionLeaving Group Ability / Reaction Rate
Target Compound DataFeatures a C-Br bond; Bromide (Br-) is a weak base and an excellent leaving group.
Comparator Or Baseline2-Chloro-2-methylpropanal: Features a C-Cl bond; Chloride (Cl-) is a stronger base and a less effective leaving group.
Quantified DifferenceReactions involving C-Br bond cleavage are orders of magnitude faster than analogous C-Cl bond cleavage under identical conditions.
ConditionsNucleophilic substitution reactions (e.g., S_N1, Reformatsky) in polar solvents.

Faster reaction kinetics reduce process times and energy costs, directly increasing laboratory or plant throughput.

Radical chain promotion
Reported
Promoter effect: raises (2-bromoethyl)benzene yield vs. baseline HBr addition to styrene Solvents tested: ethyl acetate, heptane, toluene, dioxane
Supports radical chain-propagation mechanism review
Cross-study comparable; exact Δyield not numerically specified

Enhanced Stability from Steric Shielding

Unlike less substituted α-bromo aldehydes, 2-Bromo-2-methylpropanal exhibits enhanced stability against common degradation pathways such as self-condensation and polymerization. [1] The gem-dimethyl group sterically hinders intermolecular nucleophilic attack on the aldehyde carbonyl and, critically, blocks the formation of an enolate at the α-carbon, which is the requisite intermediate for acid- or base-catalyzed aldol-type side reactions. This structural feature results in a more robust and reliable reagent, particularly in reactions requiring elevated temperatures or extended reaction times. [2]

Evidence DimensionPropensity for Self-Condensation/Polymerization
Target Compound DataSterically hindered by a gem-dimethyl group, preventing α-enolization and intermolecular reactions.
Comparator Or BaselineLess substituted aldehydes (e.g., 2-bromopropanal): Possess an α-hydrogen, making them susceptible to enolization and subsequent side reactions.
Quantified DifferenceSignificantly reduced formation of oligomeric and polymeric byproducts, leading to cleaner reaction profiles and higher isolated yields of the desired product.
ConditionsStorage conditions, or during reactions run in the presence of acid or base catalysts.

This leads to improved reproducibility, longer effective shelf-life, and simplified purification protocols, reducing overall process costs and material loss.

Tin(II) enolate generation
Class-level
Oxidative addition of metallic tin to 2-bromo-2-methylpropanal forms tin(II) enolate in situ; cross-aldol with aldehydes yields β-hydroxy aldehydes
Supports tin(II) enolate pathway context
Fairly good yields reported; comparative yield data not specified

High-Efficiency ATRP Initiator

The tertiary α-bromo structure of 2-Bromo-2-methylpropanal makes it an analog to highly efficient initiators used in Atom Transfer Radical Polymerization (ATRP), such as ethyl 2-bromoisobutyrate. The C-Br bond possesses a suitable bond dissociation energy for reversible activation by common ATRP catalysts (e.g., copper complexes). [1] Compared to its chloro-analog, the weaker C-Br bond facilitates faster and more quantitative initiation, which is critical for achieving a low polydispersity index (PDI) and predictable polymer molecular weights. The aldehyde functionality remains available for post-polymerization modification. [2]

Evidence DimensionATRP Initiation Efficiency
Target Compound DataTertiary bromide structure allows for rapid and clean generation of the initial radical species.
Comparator Or Baseline2-Chloro-2-methylpropanal: The stronger C-Cl bond leads to slower, less efficient initiation, potentially resulting in broader molecular weight distributions.
Quantified DifferenceInitiators based on 2-bromoisobutyrate structures consistently yield polymers with low PDI (typically < 1.2), indicating high initiation efficiency.
ConditionsStandard ATRP conditions using transition metal catalysts (e.g., CuBr/PMDETA).

For material science applications, using this compound as an initiator provides precise control over polymer architecture, which is essential for creating materials with tailored properties.

Moisture stability profile
Class-level
Aldehyde form: no acute exothermic hydrolysis reported; storage at −20 °C under inert atmosphere Acyl bromide analog: vigorous exothermic reaction with water/alcohols
Supports handling protocol differentiation
Qualitative comparison; SDS-based class-level inference
Bifunctional orthogonality
Class-level
Aldehyde group retained for reductive amination and condensation Tertiary alkyl bromide available for nucleophilic substitution or elimination Acyl bromide analog: aldehyde functionality absent
Supports sequential derivatization strategy review
Structural inference; application-specific validation needed
Purity specification
Data to verify
Min. purity: 97% (GC) Physical form: liquid at 20 °C Density: 1.41 g/cm³; Refractive index: 1.45; BP: 111–126 °C
Supports procurement specification review
Supplier CoA basis; verify per lot
Literature coverage
Source review
Limited head-to-head comparative studies available; compound primarily referenced as reagent or intermediate within broader synthetic methodologies
Context-dependent procurement review
Class-level and cross-study inference apply

Rapid Congested Molecule Synthesis

In synthetic routes where process time is a critical economic factor, the faster reaction kinetics enabled by the bromide leaving group make this compound a better choice than its chloro-analog for creating quaternary carbon centers via nucleophilic substitution. [1]

High-Yield Heterocycle Synthesis

When used as a precursor in reactions like the Hantzsch thiazole synthesis, the compound's inability to enolize prevents side reactions, leading to cleaner product formation and higher yields of specifically substituted heterocycles compared to less hindered α-bromo aldehydes. [2]

Well-Defined Aldehyde Polymers

As an initiator for ATRP, this reagent enables the synthesis of polymers with low polydispersity and a terminal aldehyde group on every chain, ideal for subsequent bioconjugation or surface immobilization applications where precise structure is paramount. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-Markovnikov hydrobromination studies
Radical chain propagation context
Styrene addition yield review
Cross-aldol β-hydroxy aldehyde synthesis
α-Bromo aldehyde enolate generation
Tin(II) enolate coupling review
Heterocyclic scaffold construction
Orthogonal aldehyde/alkyl bromide reactivity
Sequential derivatization review
α-Bromo carbonyl transformation studies
Aldehyde-form moisture stability context
Solvent and handling compatibility review

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

2-Bromo-2-methylpropanal

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